![molecular formula C8H9NO2 B1525724 2-(Aminomethyl)-1,3-benzodioxole CAS No. 936-78-7](/img/structure/B1525724.png)
2-(Aminomethyl)-1,3-benzodioxole
Overview
Description
2-(Aminomethyl)-1,3-benzodioxole is an organic compound characterized by the presence of an aminomethyl group attached to a benzodioxole ring
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1,3-benzodioxole-2-carboxaldehyde with an amine source under reducing conditions.
Nucleophilic Substitution: Another method includes the nucleophilic substitution of 1,3-benzodioxole-2-carbonyl chloride with an amine.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aminomethyl group to an amine oxide.
Reduction: Reduction reactions can reduce the benzodioxole ring to a dihydrobenzodioxole derivative.
Substitution: Substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Dihydrobenzodioxole Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Drug Development
AMB has been identified as a promising candidate in drug development due to its biological activities. Research indicates that it may exhibit anti-cancer properties when conjugated with arsenicals. A study demonstrated that AMB derivatives improved the anti-tumor efficiency of arsenicals by enhancing their retention in the bloodstream and promoting apoptosis in cancer cells without damaging normal tissues .
Corrosion Inhibition
The efficiency of AMB and its derivatives as corrosion inhibitors has been theoretically studied using quantum chemical calculations. These studies have explored the relationship between molecular structure and corrosion protection, revealing that specific structural features correlate with enhanced inhibition properties .
AMB's biological activities have been assessed through various interaction studies, highlighting its potential binding affinity for numerous biological targets. The compound's structural similarities to other benzodioxole derivatives suggest enhanced bioactivity due to the aminomethyl group.
Comparative Analysis of Related Compounds
A comparison of AMB with structurally similar compounds illustrates its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,3-Benzodioxole | Base structure without amino group | Mild bioactivity |
2-Methyl-1,3-benzodioxole | Methyl substitution on benzene ring | Antioxidant properties |
2-(Hydroxymethyl)-1,3-benzodioxole | Hydroxymethyl group instead of amino | Potential neuroprotective effects |
2-(Phenylmethyl)-1,3-benzodioxole | Phenyl group substitution | Enhanced anti-inflammatory activity |
The aminomethyl group in AMB distinguishes it from these compounds by potentially enhancing its biological activity.
Case Study 1: Anti-Cancer Efficacy
In a preclinical study, AMB derivatives were conjugated with arsenical precursors to create organic arsenicals that exhibited significant anti-proliferation activity against various cancer cell lines. The results indicated that these compounds could effectively reverse tumor growth while minimizing side effects on normal cells .
Case Study 2: Corrosion Inhibition Mechanism
A theoretical investigation into the corrosion inhibition properties of AMB derivatives revealed that specific electronic characteristics, such as energy levels of molecular orbitals (HOMO and LUMO), play critical roles in their effectiveness as corrosion inhibitors. This study provides insights into designing better corrosion-resistant materials using AMB derivatives .
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, forming bonds with electrophilic centers in biomolecules, while the benzodioxole ring can participate in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine
2-(Aminomethyl)azetidine
4-(Aminomethyl)benzoic acid
Uniqueness: 2-(Aminomethyl)-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties compared to other aminomethyl compounds
Biological Activity
2-(Aminomethyl)-1,3-benzodioxole (AMB) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
AMB is characterized by the molecular formula , featuring a fused benzene ring and a dioxole moiety. The aminomethyl group enhances its reactivity and interaction with biological targets, distinguishing it from other benzodioxole derivatives.
Biological Activities
Research indicates that AMB exhibits a range of biological activities:
- Anti-inflammatory Properties : AMB has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Studies have indicated that AMB possesses antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb) .
- Anticancer Effects : Preliminary investigations suggest that AMB may exhibit anticancer activity, although further studies are needed to establish its efficacy against specific cancer types .
AMB's biological activities are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : AMB has been shown to inhibit enzymes critical for bacterial survival, such as ATP phosphoribosyl transferase and APS reductase, which are involved in metabolic pathways in Mtb .
- Cellular Signaling Modulation : The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to AMB:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,3-Benzodioxole | Base structure without amino group | Mild bioactivity |
2-Methyl-1,3-benzodioxole | Methyl substitution on benzene ring | Antioxidant properties |
2-(Hydroxymethyl)-1,3-benzodioxole | Hydroxymethyl group instead of amino | Potential neuroprotective effects |
2-(Phenylmethyl)-1,3-benzodioxole | Phenyl group substitution | Enhanced anti-inflammatory activity |
The presence of the aminomethyl group in AMB enhances its biological activity compared to these related compounds.
Case Studies and Research Findings
- Antimicrobial Activity Against Mtb : A study evaluated the inhibitory effects of AMB on Mtb using an end-point determined REMA assay. Results indicated that modifications at various sites on the molecule could enhance antibacterial activity while minimizing cytotoxicity against mammalian cells .
- Cytotoxicity Assessment : The cytotoxic effects of AMB were assessed using MTT assay methodologies. The findings suggested that while AMB has potent antibacterial properties, careful consideration must be given to its potential cytotoxic effects on human cells .
- Anticancer Evaluations : In vitro studies demonstrated that AMB exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased DNA damage markers .
Properties
IUPAC Name |
1,3-benzodioxol-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGUTNGOSYLYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723384 | |
Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936-78-7 | |
Record name | 1,3-Benzodioxole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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